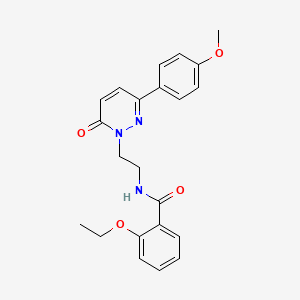

2-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-3-29-20-7-5-4-6-18(20)22(27)23-14-15-25-21(26)13-12-19(24-25)16-8-10-17(28-2)11-9-16/h4-13H,3,14-15H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSMGULGGWPZMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Substitution Reactions:

Amide Bond Formation: The final step involves the formation of the amide bond between the benzamide and the pyridazinone core. This can be accomplished using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the pyridazinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Strong bases like sodium hydride or potassium tert-butoxide, and nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology: Potential use as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Medicine: Investigation as a potential therapeutic agent due to its unique structure, which may interact with specific biological targets.

Industry: Use in the development of specialty chemicals or pharmaceuticals, where its unique properties can be leveraged for specific applications.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific enzymes, receptor antagonism or agonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide with analogous compounds, focusing on structural motifs, synthetic routes, and biological activities.

Structural Analogues with Pyridazinone Cores

Key Observations :

- Linker Flexibility : The ethyl linker in the target compound offers conformational flexibility, contrasting with rigid aromatic linkers in (S)-17b .

- Biological Target Specificity: Unlike antipyrine hybrids (e.g., 6h) targeting inflammation, the benzamide-pyridazinone scaffold in the target compound aligns with epigenetic modulators like (S)-17b, suggesting possible HDAC or kinase inhibition .

Critical Analysis :

- The target compound’s ethoxy group may reduce metabolic degradation compared to methyl or halogen substituents in analogues .

- Lack of direct biological data for the target compound necessitates extrapolation from structural analogues. For instance, (S)-17b’s HDAC inhibition suggests the target compound may share similar mechanisms due to its benzamide moiety .

Biological Activity

2-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, with the CAS number 921803-54-5, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N3O4, with a molecular weight of approximately 393.4 g/mol. The compound features a benzamide moiety, an ethoxy group, and a pyridazinone ring structure, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H23N3O4 |

| Molecular Weight | 393.4 g/mol |

| CAS Number | 921803-54-5 |

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The pyridazinone moiety is particularly noted for its role in modulating signaling pathways associated with cancer cell proliferation and survival.

Key Mechanisms:

- Inhibition of Tyrosine Kinases : Similar compounds have shown activity against epidermal growth factor receptor (EGFR) tyrosine kinases, which are critical in many cancers.

- Selective Cytotoxicity : Some derivatives exhibit selective cytotoxicity against specific cancer cell lines, such as MDA-MB-468 (triple-negative breast cancer), suggesting potential for targeted therapy.

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds through various assays:

Cytotoxicity Assays

In vitro studies using MTT assays have demonstrated that derivatives of this compound exhibit significant cytotoxic effects on cancer cell lines. For instance, compounds structurally similar to this compound showed GI50 values ranging from 6.57 µM to 19.9 µM against the MDA-MB-468 cell line .

Table: Cytotoxicity Data

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Compound A | MDA-MB-468 | 6.57 |

| Compound B | MCF-7 | 12.2 |

| Compound C | MDA-MB-468 | 8.34 |

Case Study 1: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry explored the anti-cancer properties of similar compounds. The study reported that certain derivatives exhibited enhanced selectivity and potency against cancer cells compared to standard treatments like gefitinib . The introduction of specific substituents into the benzamide structure was found to significantly improve the efficacy against resistant cancer cell lines.

Case Study 2: Inhibition of Enzymatic Activity

Another investigation focused on the compound's ability to inhibit cyclooxygenase (COX) enzymes involved in inflammatory responses. The results indicated a notable reduction in malondialdehyde synthesis, suggesting potential anti-inflammatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.